6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid
Overview
Description
6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-2849466 and is a potent and selective inhibitor of the receptor-interacting protein kinase 1 (RIPK1).
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Pyrazoles and Pyridines : The compound has been utilized in the synthesis of aminopyrazoles and aminopyrazolo[4,3-b]pyridines, which can further undergo diazotization to form pyrazolo[4,3-c]pyridazines (Salaheldin et al., 2006).
- Chemical Reactions and Product Formation : It is involved in various chemical reactions leading to the formation of different heterocyclic compounds, such as pyridines and pyrimidines, which are essential in the development of pharmaceutical compounds (El-Enany et al., 2010).
Process Optimization and Drug Development
- Pharmaceutical Synthesis : The compound is pivotal in the pilot plant scale synthesis of novel non-xanthine adenosine A1 receptor antagonists, demonstrating its significance in drug development and manufacturing processes (Zanka et al., 1999).
- Optimization of Synthesis Process : Enhancements in the synthesis process of this compound, including isomerization and purification stages, have been documented, highlighting its application in streamlining pharmaceutical production (Zanka et al., 1999).
Biological Activity Studies
- Antibacterial Activity : Derivatives of the compound have been synthesized and evaluated for their antibacterial properties, showing potential in the development of new antimicrobial agents (Rostamizadeh et al., 2013).
- Analgesic Properties : Studies on derivatives of this compound have demonstrated significant analgesic activities, suggesting its potential in pain management therapies (Gaston et al., 1996).
properties
IUPAC Name |
4-[6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-18-12-11-16(22-25(18)14-6-10-19(27)28)20-17-9-4-5-13-24(17)23-21(20)15-7-2-1-3-8-15/h1-5,7-9,11-13H,6,10,14H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJPZJACCBMNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156936 | |
Record name | FK 838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid | |
CAS RN |
131185-37-0 | |
Record name | 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131185-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FK 838 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131185370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FK 838 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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